N-(tert-butyl)-N-(2,2-dichlorovinyl)-1H-imidazole-1-carboxamide
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Description
N-(tert-butyl)-N-(2,2-dichlorovinyl)-1H-imidazole-1-carboxamide is a useful research compound. Its molecular formula is C10H13Cl2N3O and its molecular weight is 262.13. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Properties
Phenanthroimidazole-based Derivatives : Synthesis of phenanthroimidazole derivatives for investigating their thermal, electrochemical, and photophysical properties. These compounds show high thermal stability and are studied using density functional theory (Skuodis et al., 2021).
Thermal Latent Catalysts for Epoxy Resins : Imidazole derivatives are used as thermal latent catalysts in polymerization reactions for epoxy resin systems, influencing the thermal latency and storage stability (Wong et al., 2007).
Chemical Conversion and Structural Analysis
Chemical Conversion in Nucleosides and Nucleotides : Studies on the chemical conversion of the carboxamide group in specific nucleosides and their applications in synthesizing derivatives like 1-deazaguanosine (Kojima et al., 2000).
Structural Characterization : Analysis of the structure and reactions of imidazole derivatives, including metalation reactions and complexation, to understand their chemical properties (Sauerbrey et al., 2011).
Applications in Medical Research
- HIV-1 Protease Inhibitor Development : Investigating imidazole-derived peptide bond replacements in HIV-1 protease inhibitors, emphasizing their potent inhibitory effects and improved pharmacokinetic properties (Abdel-Meguid et al., 1994).
Ring-Chain Isomerism Studies
- Ring-Chain Isomerism in Isoindolinones : Exploring the ring-chain isomerism of N-(tert-butyl)amides, which provides insights into their structural behavior in different states (Karlivan & Valter, 1980).
Properties
IUPAC Name |
N-tert-butyl-N-(2,2-dichloroethenyl)imidazole-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2N3O/c1-10(2,3)15(6-8(11)12)9(16)14-5-4-13-7-14/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNOCWGYZQULBKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(C=C(Cl)Cl)C(=O)N1C=CN=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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